molecular formula C13H13N3S B6352401 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 1153974-85-6

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No.: B6352401
CAS No.: 1153974-85-6
M. Wt: 243.33 g/mol
InChI Key: CHANQOHQSVTVAM-UHFFFAOYSA-N
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Description

“1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine” is a chemical compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of amidine or guanidine derivatives with a variety of 1,3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds . For instance, N,N-dimethylformamide (DMF) reacts with thiophene to produce 2-thiophenealdehyde, which then reacts with isopropyl chloroacetate to produce 2-thiopheneacetaldehyde. This compound then reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldoxime, which is finally reduced to 2-thiopheneethylamine .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . The molecular structure of thiophene derivatives can be analyzed using various techniques such as NMR, CNMR, and HPLC .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, they can undergo a [2 + 2+1] cyclization in the presence of potassium t-butoxide under microwave irradiation to produce 2,3,5-trisubstituted thiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For instance, 2-Thiopheneethanol, a thiophene derivative, has a molecular weight of 128.19, a density of 1.153 g/mL at 25 °C, and a boiling point of 108-109 °C/13 mmHg . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry, making them an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Properties

IUPAC Name

1-(1-thiophen-2-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9(12-7-4-8-17-12)16-11-6-3-2-5-10(11)15-13(16)14/h2-9H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHANQOHQSVTVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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